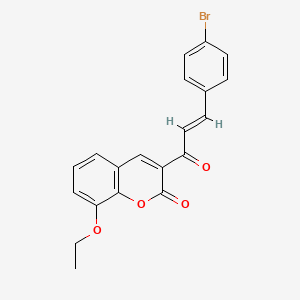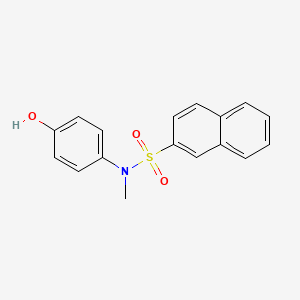
N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. Attached to one of the carbon atoms of the naphthalene core would be a sulfonamide group, which would be further substituted with a 4-hydroxy-N-methylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of crystallinity, solubility, melting point, and boiling point would need to be determined experimentally .Applications De Recherche Scientifique
Antiviral Activity Against Dengue Virus
4-HPR has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . A study evaluated the in vivo exposure profile of a 4-HPR dosage regime previously shown to be effective in a mouse model of severe dengue virus (DENV) infection . The study found that effective plasma concentrations could be achieved with the clinical formulation, while novel lipid-based formulations achieved a >3-fold improvement .
Inhibition of Severe Acute Respiratory Syndrome-Coronavirus 2 (SARS-CoV-2) Entry
4-HPR has been found to suppress the SARS-CoV-2 spike protein-mediated membrane fusion through a decrease in membrane fluidity . This inhibitory effect on viral entry is associated with the generation of reactive oxygen species (ROS), as 4-HPR is a well-known ROS-inducing agent .
Anticancer Activity
4-HPR has been studied for a long time mainly for its anticancer activity . It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer.
Inhibition of Dihydroceramide Δ4-Desaturase 1 (DEGS1) Enzymatic Activity
4-HPR inhibits the DEGS1 enzymatic activity . DEGS1 is an enzyme involved in the biosynthesis of ceramides, a type of lipid molecule that plays a crucial role in cell signaling and apoptosis.
Mécanisme D'action
Target of Action
N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide, also known as Fenretinide , is a synthetic retinoid derivative. Retinoids are substances related to vitamin A . Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
Fenretinide’s mode of action is unique. It can inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
It is known that fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ros), resulting in cell death through apoptosis and/or necrosis .
Pharmacokinetics
The pharmacokinetics of Fenretinide have been studied in rats and mice . Following an intravenous dose of 5 mg/kg to rats, Fenretinide distributed to all tissues examined with the highest levels reached in the liver . The distribution period was completed in about 4 hours and was followed by first-order elimination kinetics . The half-life for Fenretinide elimination from the liver was 9.4 hours, from the serum was 12.0 hours, from the mammary gland was 43.6 hours, and from the urinary bladder was 9.3 hours .
Result of Action
The result of Fenretinide’s action is cell death through apoptosis and/or necrosis . This is due to the buildup of ceramide in tumor cells and the accumulation of reactive oxygen species (ROS) . Fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of Fenretinide against breast cancer .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-18(15-7-9-16(19)10-8-15)22(20,21)17-11-6-13-4-2-3-5-14(13)12-17/h2-12,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXIHFBYKBIEOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2393920.png)

![3-(cyclopentanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2393922.png)
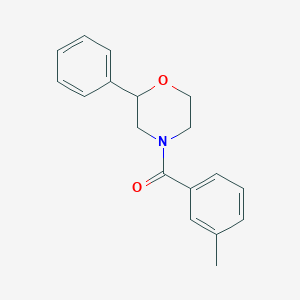

![1-(4-Methoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2393927.png)
![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate](/img/structure/B2393929.png)
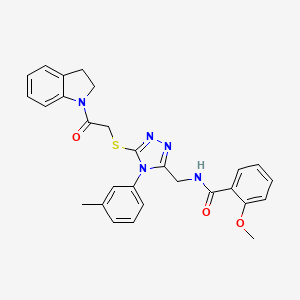
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393932.png)
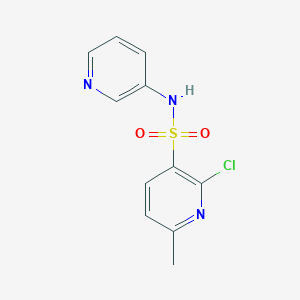
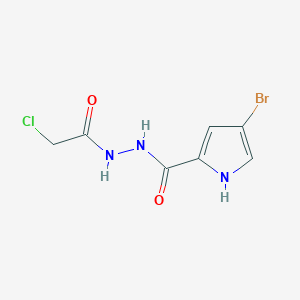
![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2393939.png)
![2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2393940.png)
